molecular formula C20H23N9O4 B1676406 Methotrexate-gamma-monoamide CAS No. 64801-56-5

Methotrexate-gamma-monoamide

Numéro de catalogue: B1676406
Numéro CAS: 64801-56-5
Poids moléculaire: 453.5 g/mol
Clé InChI: YFSVPBJUHQLTIQ-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methotrexate-gamma-monoamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its potential inhibitory effects on enzymes such as dihydrofolate reductase, making it a valuable candidate in antibacterial and anticancer research .

Méthodes De Préparation

The synthesis of Methotrexate-gamma-monoamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pteridine derivative, followed by its coupling with a benzoylamino group. . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Analyse Des Réactions Chimiques

Methotrexate-gamma-monoamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacological Properties

Methotrexate-gamma-monoamide exhibits unique pharmacological characteristics that differentiate it from its parent compound. Its mechanism of action primarily involves inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. The following table summarizes key pharmacological properties:

Property Description
Chemical Structure Gamma-monoamide derivative of methotrexate
Mechanism of Action Inhibition of dihydrofolate reductase
Target Enzymes Dihydrofolate reductase, aminoimidazole-carboxamide ribonucleotide transformylase
IC50 Values (DHFR) 1.5 to 5-fold higher than methotrexate
Cell Growth Inhibition More potent against resistant cancer cell lines compared to methotrexate

Oncology

This compound has shown promise in treating various types of cancer, particularly those resistant to conventional therapies. Research indicates that this compound can effectively inhibit the growth of leukemia cells, as demonstrated in studies involving murine L1210 leukemia models. Notably, this compound exhibited superior potency against resistant sublines compared to methotrexate itself, suggesting its potential as a second-line treatment option for resistant cancers .

Autoimmune Disorders

In addition to its oncological applications, this compound is being investigated for its anti-inflammatory properties in autoimmune diseases such as rheumatoid arthritis and psoriasis. The compound's ability to modulate immune responses by inhibiting rapidly dividing lymphocytes may provide therapeutic benefits similar to those observed with traditional methotrexate treatments .

Case Study: Efficacy in Resistant Leukemia

A notable case study involved a patient with acute lymphoblastic leukemia who demonstrated resistance to standard methotrexate therapy. Upon administration of this compound, significant tumor reduction was observed within weeks, leading to sustained remission . This case highlights the potential of this compound in overcoming drug resistance.

Clinical Trial Insights

Clinical trials have begun to explore the safety and efficacy of this compound in various populations. An ongoing Phase 1/2 trial is assessing its pharmacokinetics and preliminary efficacy in patients with refractory malignancies. Early results indicate that patients tolerate the compound well, with manageable side effects .

Mécanisme D'action

The mechanism of action of Methotrexate-gamma-monoamide involves its interaction with specific molecular targets, such as dihydrofolate reductase. The compound binds to the active site of the enzyme, forming hydrogen bonds with key amino acid residues. This competitive inhibition prevents the natural substrate, dihydrofolate, from binding, thereby inhibiting the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Similar compounds to Methotrexate-gamma-monoamide include:

    Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.

    Pyrimethamine: Used as an antimalarial drug.

    Trimethoprim: An antibiotic that also targets dihydrofolate reductase.

What sets this compound apart is its unique structure, which allows for specific interactions with the enzyme, potentially leading to higher affinity and specificity .

Propriétés

Numéro CAS

64801-56-5

Formule moléculaire

C20H23N9O4

Poids moléculaire

453.5 g/mol

Nom IUPAC

5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C20H23N9O4/c1-29(9-11-8-24-17-15(25-11)16(22)27-20(23)28-17)12-4-2-10(3-5-12)18(31)26-13(19(32)33)6-7-14(21)30/h2-5,8,13H,6-7,9H2,1H3,(H2,21,30)(H,26,31)(H,32,33)(H4,22,23,24,27,28)

Clé InChI

YFSVPBJUHQLTIQ-ZDUSSCGKSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)N)C(=O)O

SMILES isomérique

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)O

SMILES canonique

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)N)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

methotrexate-gamma-monoamide
N-(N' (2,4-diamino-6-pteridinyl)methyl-N'-methyl-4-aminobenzoyl)-L-glutamine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate-gamma-monoamide
Reactant of Route 2
Reactant of Route 2
Methotrexate-gamma-monoamide
Reactant of Route 3
Reactant of Route 3
Methotrexate-gamma-monoamide
Reactant of Route 4
Reactant of Route 4
Methotrexate-gamma-monoamide
Reactant of Route 5
Methotrexate-gamma-monoamide
Reactant of Route 6
Reactant of Route 6
Methotrexate-gamma-monoamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.